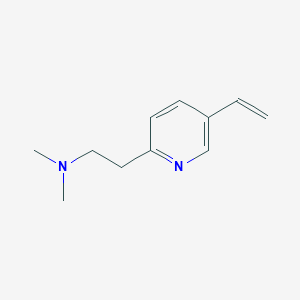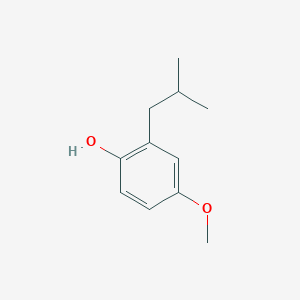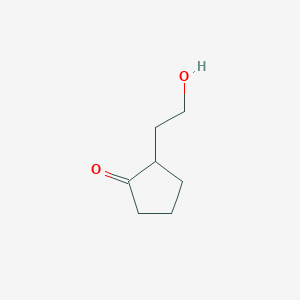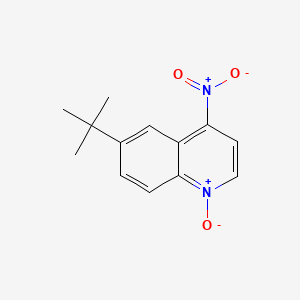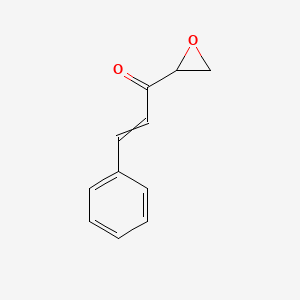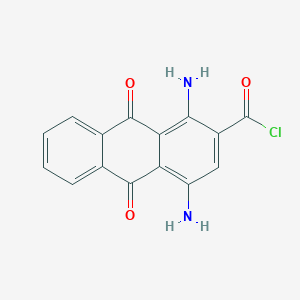![molecular formula C16H15N B14698622 8,9,10,11-Tetrahydro-7h-benzo[c]carbazole CAS No. 21064-52-8](/img/structure/B14698622.png)
8,9,10,11-Tetrahydro-7h-benzo[c]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9,10,11-Tetrahydro-7h-benzo[c]carbazole is an organic compound with a complex polycyclic structure. It belongs to the class of carbazole derivatives, which are known for their aromatic heterocyclic properties. This compound is characterized by the presence of a nitrogen atom within its fused ring system, making it a significant molecule in various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11-Tetrahydro-7h-benzo[c]carbazole typically involves multi-step organic reactions. One common method is the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine intermediate. This intermediate undergoes a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to yield tetrahydrocarbazole, which can then be further modified to produce the desired compound .
Industrial Production Methods
Industrial production of carbazole derivatives, including this compound, often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate. Selective crystallization from molten coal tar at high temperatures or low pressures is used to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
8,9,10,11-Tetrahydro-7h-benzo[c]carbazole undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide or selenium dioxide.
Reduction: Typically involves catalytic hydrogenation.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the aromatic ring .
Aplicaciones Científicas De Investigación
8,9,10,11-Tetrahydro-7h-benzo[c]carbazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8,9,10,11-Tetrahydro-7h-benzo[c]carbazole involves its interaction with various molecular targets and pathways. The nitrogen atom in its structure allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to modulation of enzyme activities, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: A simpler structure with similar aromatic properties.
7H-Benzo[c]carbazole: Another derivative with slight structural differences.
8-Methyl-8,9,10,11-tetrahydro-7H-benzo[c]carbazole: A methylated version of the compound.
Uniqueness
8,9,10,11-Tetrahydro-7h-benzo[c]carbazole is unique due to its specific polycyclic structure and the presence of a nitrogen atom within the fused ring system. This gives it distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
21064-52-8 |
|---|---|
Fórmula molecular |
C16H15N |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
8,9,10,11-tetrahydro-7H-benzo[c]carbazole |
InChI |
InChI=1S/C16H15N/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-2,5-6,9-10,17H,3-4,7-8H2 |
Clave InChI |
FBIYLCTWYARPHI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(N2)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


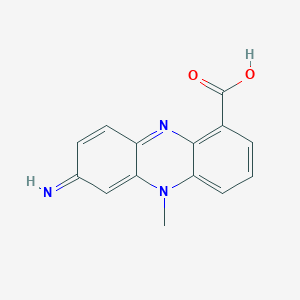
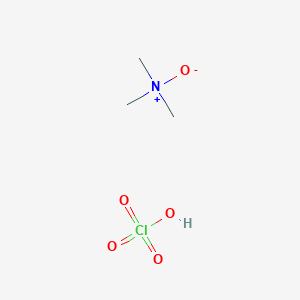
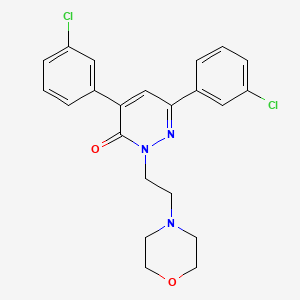
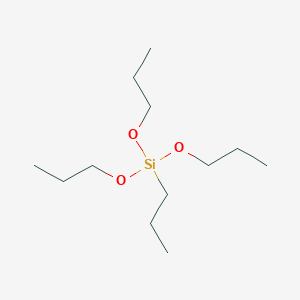


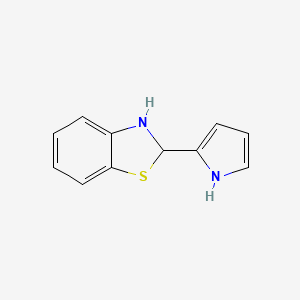
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
